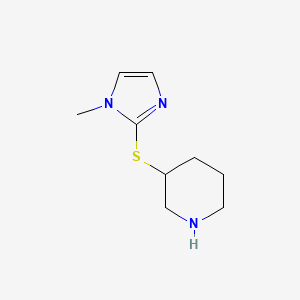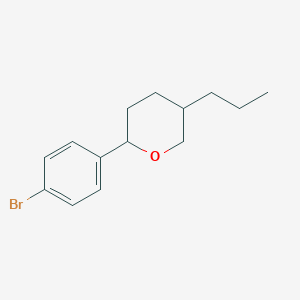![molecular formula C11H13NOS B12943189 7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is part of the benzothiazine family, which has been of significant interest due to its diverse biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2H-benzo[b][1,4]thiazin-3(4H)-ones involves a copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process . Another method involves the reaction of pyrrolo[2,1-c][1,4]oxazinetriones with 2-aminobenzenethiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the copper-catalyzed cascade method mentioned above could be adapted for larger-scale production due to its efficiency and the diversity of products obtained .
化学反応の分析
Types of Reactions
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学的研究の応用
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:
作用機序
The mechanism of action for 7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For example, benzothiazines have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective against tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
2H-1,4-Benzothiazine: This compound is structurally similar but lacks the isopropyl group.
4H-1,4-Benzothiazine: Another isomer with a different arrangement of atoms.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Uniqueness
7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
7-propan-2-yl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C11H13NOS/c1-7(2)8-3-4-9-10(5-8)14-6-11(13)12-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChIキー |
DQUFQDGHTRUGQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)

